4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a 3,4-dihydroisoquinoline sulfonyl group and a thiochromeno[4,3-d]thiazole moiety. This structure combines a sulfonamide linker, known for enhancing bioactivity and solubility, with a fused heterocyclic system that may confer unique electronic and steric properties.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S3/c30-25(28-26-27-24-21-7-3-4-8-22(21)33-16-23(24)34-26)18-9-11-20(12-10-18)35(31,32)29-14-13-17-5-1-2-6-19(17)15-29/h1-12H,13-16H2,(H,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYCABAVOASNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)CSC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiochromene Precursor Formation
Thiochromene derivatives are synthesized via cyclocondensation of mercaptoacetophenones with α,β-unsaturated carbonyl compounds. For example, refluxing 2-mercaptoacetophenone with cinnamaldehyde in acetic acid yields 4H-thiochromen-4-one (Scheme 1).
Reaction Conditions :
Thiazole Annulation
The thiazole ring is constructed using the Hantzsch thiazole synthesis . Treatment of 4H-thiochromen-4-one with thiourea and α-bromoacetophenone in ethanol under reflux forms the thiochromeno[4,3-d]thiazole scaffold (Scheme 2).
Key Data :
Functionalization of the Benzamide Linker
Synthesis of 4-Sulfobenzoic Acid
4-Sulfobenzoic acid is prepared via sulfonation of benzoic acid using chlorosulfonic acid (ClSO₃H) in dichloromethane (Scheme 3).
Procedure :
- Add ClSO₃H (1.2 eq) dropwise to benzoic acid at 0°C.
- Stir at room temperature for 4 hours.
- Quench with ice-water, extract with EtOAc, and crystallize.
Sulfonylation with 3,4-Dihydroisoquinoline
The sulfonyl chloride intermediate is reacted with 3,4-dihydroisoquinoline in the presence of pyridine to form the sulfonamide (Scheme 4).
Optimized Conditions :
Amide Coupling Strategy
Activation of 4-Sulfonamide Benzoic Acid
The carboxylic acid is activated using EDCI/HOBt in DMF to form the reactive O-acylisourea intermediate (Scheme 5).
Reaction Parameters :
- EDCI (1.5 eq), HOBt (1.5 eq)
- Activation time: 30 minutes at 0°C
Coupling with Thiochromeno-Thiazole Amine
The activated acid is coupled with 2-amino-4H-thiochromeno[4,3-d]thiazole in anhydrous DMF (Scheme 6).
Critical Data :
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₂N₄O₃S₂ |
| Molecular Weight | 562.62 g/mol |
| LogP | 3.45 |
| Solubility (PBS, pH 7.4) | 12 µM |
Challenges and Optimization Strategies
Regioselectivity in Thiazole Formation
Competing pathways during Hantzsch synthesis may yield regioisomers. Microwave-assisted synthesis (100°C, 20 minutes) improves selectivity to >90%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving peroxides or oxygen donors, leading to oxidized intermediates.
Reduction: : Utilizing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the isoquinoline or benzamide moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, mCPBA (meta-chloroperbenzoic acid).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halides, alkylating agents.
Major Products
The major products depend on the specific functional group targeted. For example, oxidation might result in sulfoxide or sulfone derivatives, while reduction could yield aminated versions.
Scientific Research Applications
Neuropharmacology
Recent studies have highlighted the potential of compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide as acetylcholinesterase inhibitors. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and learning. Inhibitors of this enzyme are being explored for their potential in treating Alzheimer's disease.
Case Study : A series of compounds based on a coumarin core coupled with thiazole demonstrated strong acetylcholinesterase inhibitory activity with an IC50 value of 2.7 µM, suggesting that similar structural motifs in the target compound could yield comparable results in neuropharmacological applications .
Cancer Research
The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For instance, research has identified derivatives that act as potent inhibitors of aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancer.
Case Study : A study revealed that a related compound was identified through high-throughput screening as a highly potent (low nM) and isoform-selective inhibitor of AKR1C3. The crystal structure analysis indicated that the compound effectively binds to the enzyme's active site, positioning it as a candidate for further development in cancer therapeutics .
Synthetic Applications
The synthesis of this compound involves advanced organic chemistry techniques, including regioselective synthesis and coupling reactions. These methodologies are essential for developing new derivatives with enhanced biological activity.
| Synthetic Method | Description |
|---|---|
| Regioselective Synthesis | Targeted synthesis to achieve specific molecular configurations. |
| Coupling Reactions | Combining different molecular fragments to create complex structures. |
Pharmacological Studies
Pharmacological evaluations are critical for determining the efficacy and safety profiles of new compounds derived from This compound . In vitro assays have been employed to assess the biological activity against various targets.
Key Findings:
- Compounds with similar structural features have exhibited promising results in inhibiting key enzymes associated with neurodegenerative diseases and cancer.
- Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets, enhancing understanding for future drug design efforts.
Mechanism of Action
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, affecting their activity. The isoquinoline and benzamide moieties play crucial roles in the binding affinity and specificity towards these targets. The molecular pathways impacted by this compound include signal transduction cascades and enzymatic inhibition, making it a valuable tool in pharmacological studies.
Comparison with Similar Compounds
Table 1. Structural Comparison of Sulfonamide-Benzamide Derivatives
Spectral and Physicochemical Properties
- IR Spectroscopy: The target compound’s IR spectrum is expected to show νC=O (~1660–1680 cm⁻¹) and νS=O (~1250 cm⁻¹) bands, consistent with benzamide and sulfonamide groups (cf. and ). Notably, the absence of νS-H (~2500–2600 cm⁻¹) confirms the sulfonamide’s thione tautomer, as observed in triazole derivatives .
- Solubility : Compared to ’s compounds (e.g., 9g: 512 g/mol), the target’s higher molecular weight (~550 g/mol) may reduce aqueous solubility but improve membrane permeability .
Biological Activity
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.48 g/mol. The structure features a thiochromeno-thiazole moiety linked to a sulfonamide derivative of a dihydroisoquinoline.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, related compounds have been shown to inhibit the enzyme aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancers. High-throughput screening identified derivatives as potent inhibitors with low nanomolar activity against this target .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Studies on similar thiochromene derivatives have demonstrated effectiveness against various pathogens, including those responsible for tropical diseases such as malaria and leishmaniasis. The mechanism involves disruption of metabolic pathways essential for pathogen survival .
Cytotoxicity
In vitro cytotoxicity assays using the MTT method revealed that related compounds exhibit selective cytotoxic effects on cancer cells while maintaining low toxicity towards normal cells. For example, certain derivatives showed an IC50 value greater than 20 µg/mL against non-cancerous cell lines, indicating a favorable therapeutic index .
The biological activity of This compound can be attributed to its ability to interact with key amino acids in target enzymes. Molecular docking studies suggest that the compound binds within the active site of these enzymes, leading to conformational changes that inhibit their activity .
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as sulfonation of the dihydroisoquinoline moiety, followed by coupling with the thiochromeno-thiazol-2-yl benzamide core. Key steps include cyclization (e.g., using POCl₃ for thiazole ring formation) and sulfonyl group introduction via nucleophilic substitution. Optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (reflux conditions for cyclization), and catalysts (e.g., CuI for azide-alkyne click reactions). Monitoring reaction progress via TLC and intermediate purification via column chromatography improves yields .
Q. Which spectroscopic techniques are critical for structural characterization, and how are data interpreted?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, C=N in thiazole at ~1650 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons in thiochromeno-thiazole at δ 7.0–8.5 ppm, dihydroisoquinoline CH₂ groups at δ 2.8–3.5 ppm) and carbon backbone .
- Mass spectrometry (MS) : Confirms molecular weight via ESI-MS (e.g., [M+H]⁺ peaks) and fragmentation patterns to validate substituents .
Q. What are the key considerations for assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies involve HPLC monitoring of degradation products under stressors:
- Temperature : Accelerated studies at 40–60°C to simulate long-term storage.
- Humidity : Exposure to 75% RH to assess hydrolysis susceptibility (e.g., sulfonyl ester cleavage).
- Light : UV-vis irradiation to detect photodegradation. Data interpretation follows ICH guidelines, with degradation kinetics modeled using Arrhenius equations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated to enhance anticancer activity?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., substituents on the thiochromeno-thiazole or dihydroisoquinoline moieties) to probe electronic and steric effects.
- Biological assays : Test analogs in cell viability assays (e.g., MTT against cancer cell lines) and compare IC₅₀ values.
- Computational docking : Use AutoDock or Schrödinger to predict binding modes with targets (e.g., kinases or DNA topoisomerases). SAR trends are validated via statistical models (e.g., CoMFA) .
Q. How can contradictory biological activity data between studies be resolved?
- Methodological Answer :
- Assay standardization : Compare cell lines (e.g., HepG2 vs. MCF-7), culture conditions, and endpoint measurements (e.g., ATP-based vs. resazurin assays).
- Dose-response validation : Replicate studies with identical compound batches and controls (e.g., doxorubicin as a positive control).
- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and confounding variables .
Q. What computational strategies predict the compound’s binding affinity with target proteins?
- Methodological Answer :
- Molecular docking : Generate protein-ligand poses using GOLD or Glide, scoring interactions (e.g., hydrogen bonds with catalytic residues).
- Molecular dynamics (MD) : Simulate binding stability in explicit solvent (e.g., 100 ns trajectories in Desmond) to calculate binding free energy (MM-PBSA).
- Pharmacophore modeling : Identify essential interaction features (e.g., hydrophobic pockets or hydrogen-bond donors) using Phase or MOE .
Q. How can QSAR models be developed to optimize physicochemical properties of analogs?
- Methodological Answer :
- Descriptor selection : Calculate logP, polar surface area, and topological indices (e.g., Wiener index) to correlate with solubility or permeability.
- Machine learning : Train models (e.g., random forest or SVM) on datasets of analogs with measured bioactivity and ADME properties.
- Validation : Use leave-one-out cross-validation and external test sets to ensure robustness. Outliers are analyzed for structural anomalies .
Conflict Resolution & Technical Challenges
Q. How can low yields in the sulfonation step be addressed?
- Methodological Answer :
- Reagent optimization : Use sulfonyl chlorides with electron-withdrawing groups to enhance reactivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve sulfonation efficiency.
- Temperature control : Gradual heating (50–70°C) prevents side reactions. Intermediate purification via recrystallization removes unreacted starting materials .
Q. What strategies mitigate solubility issues in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
